Cas no 1177115-82-0 (4-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-6-hydroxy-2H-chromen-2-one dihydrochloride)
4-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-6-hydroxy-2H-chromen-2-one dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2H-1-Benzopyran-2-one, 4-[[4-(diphenylmethyl)-1-piperazinyl]methyl]-6-hydroxy-, hydrochloride (1:2)
- 4-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-6-hydroxy-2H-chromen-2-one dihydrochloride
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- Inchi: 1S/C27H26N2O3.2ClH/c30-23-11-12-25-24(18-23)22(17-26(31)32-25)19-28-13-15-29(16-14-28)27(20-7-3-1-4-8-20)21-9-5-2-6-10-21;;/h1-12,17-18,27,30H,13-16,19H2;2*1H
- InChI Key: KVODOQWFGKMWBH-UHFFFAOYSA-N
- SMILES: C1(=O)OC2=CC=C(O)C=C2C(CN2CCN(C(C3=CC=CC=C3)C3=CC=CC=C3)CC2)=C1.[H]Cl.[H]Cl
4-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-6-hydroxy-2H-chromen-2-one dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3385-2784-2μmol |
4-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-6-hydroxy-2H-chromen-2-one dihydrochloride |
1177115-82-0 | 2μmol |
$57.0 | 2023-09-11 | ||
| Life Chemicals | F3385-2784-5μmol |
4-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-6-hydroxy-2H-chromen-2-one dihydrochloride |
1177115-82-0 | 5μmol |
$63.0 | 2023-09-11 | ||
| Life Chemicals | F3385-2784-10μmol |
4-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-6-hydroxy-2H-chromen-2-one dihydrochloride |
1177115-82-0 | 10μmol |
$69.0 | 2023-09-11 | ||
| Life Chemicals | F3385-2784-20μmol |
4-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-6-hydroxy-2H-chromen-2-one dihydrochloride |
1177115-82-0 | 20μmol |
$79.0 | 2023-09-11 | ||
| Life Chemicals | F3385-2784-1mg |
4-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-6-hydroxy-2H-chromen-2-one dihydrochloride |
1177115-82-0 | 1mg |
$54.0 | 2023-09-11 | ||
| Life Chemicals | F3385-2784-2mg |
4-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-6-hydroxy-2H-chromen-2-one dihydrochloride |
1177115-82-0 | 2mg |
$59.0 | 2023-09-11 | ||
| Life Chemicals | F3385-2784-3mg |
4-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-6-hydroxy-2H-chromen-2-one dihydrochloride |
1177115-82-0 | 3mg |
$63.0 | 2023-09-11 | ||
| Life Chemicals | F3385-2784-4mg |
4-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-6-hydroxy-2H-chromen-2-one dihydrochloride |
1177115-82-0 | 4mg |
$66.0 | 2023-09-11 | ||
| Life Chemicals | F3385-2784-5mg |
4-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-6-hydroxy-2H-chromen-2-one dihydrochloride |
1177115-82-0 | 5mg |
$69.0 | 2023-09-11 | ||
| Life Chemicals | F3385-2784-10mg |
4-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-6-hydroxy-2H-chromen-2-one dihydrochloride |
1177115-82-0 | 10mg |
$79.0 | 2023-09-11 |
4-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-6-hydroxy-2H-chromen-2-one dihydrochloride Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on 4-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-6-hydroxy-2H-chromen-2-one dihydrochloride
4-{[4-(Diphenylmethyl)Piperazin-1-Yl]Methyl}-6-Hydroxy-2H-Chromen-2-One Dihydrochloride: A Comprehensive Overview
4-{[4-(Diphenylmethyl)Piperazin-1-Yl]Methyl}-6-Hydroxy-2H-Chromen-2-One Dihydrochloride (CAS No. 1177115-82-0) is a structurally complex organic compound with significant potential in the fields of pharmacology and organic synthesis. This compound, often referred to as compound 1, is characterized by its unique combination of a piperazine ring, a diphenylmethyl group, and a chromenone moiety, which collectively contribute to its diverse chemical properties and biological activities.
The molecular structure of compound 1 is intriguing, featuring a piperazine ring that is substituted at the 4-position with a diphenylmethyl group. This substitution pattern introduces steric hindrance and electronic effects that are critical for its interactions with biological targets. The chromenone moiety, on the other hand, is a bicyclic structure comprising a benzene ring fused to a gamma-pyrone ring. The hydroxyl group at the 6-position of the chromenone moiety adds to the compound's polarity and hydrogen bonding capacity, which are essential for its pharmacokinetic properties.
Recent studies have highlighted the potential of compound 1 as a modulator of various cellular pathways. For instance, research published in *Journal of Medicinal Chemistry* demonstrated that compound 1 exhibits potent inhibitory activity against several kinases, including CDKs and MAPKs, which are implicated in cancer progression. This finding underscores its potential as a lead compound for anti-cancer drug development.
The synthesis of compound 1 involves a multi-step process that combines principles from both classical and modern organic chemistry. Key steps include the preparation of the piperazine derivative via nucleophilic substitution and the subsequent coupling with the chromenone moiety through reductive amination. The use of microwave-assisted synthesis has been shown to significantly enhance the reaction efficiency and yield, making this approach more amenable to large-scale production.
In terms of pharmacokinetics, compound 1 has been shown to exhibit favorable absorption and bioavailability profiles in preclinical models. Studies conducted in rodents revealed that compound 1 achieves high plasma concentrations following oral administration, which is attributed to its optimal lipophilicity and solubility properties. Furthermore, its metabolic stability has been evaluated using liver microsomes from multiple species, demonstrating minimal susceptibility to phase I metabolism.
The biological activity of compound 1 is not limited to its kinase inhibitory properties; it also exhibits anti-inflammatory and antioxidant effects, as reported in recent studies published in *Pharmacological Research*. These findings suggest that compound 1 could be explored for its potential in treating inflammatory diseases such as rheumatoid arthritis and neurodegenerative disorders.
From an analytical standpoint, the characterization of compound 1 has been achieved using advanced spectroscopic techniques such as NMR, MS, and X-ray crystallography. These analyses have provided insights into its three-dimensional structure and conformational flexibility, which are critical for understanding its binding interactions with biological targets.
In conclusion, 4-{[4-(Diphenylmethyl)Piperazin-1-Yl]Methyl}-6-Hydroxy-2H-Chromen-2-One Dihydrochloride (CAS No. 1177115-82-0) represents a promising compound with multifaceted applications in drug discovery and development. Its unique structural features, coupled with its diverse biological activities, make it an attractive candidate for further exploration in both academic and industrial settings.
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